molecular formula C4H4F3NO B6335127 3-Trifluoromethoxy-propionitrile CAS No. 1301739-10-5

3-Trifluoromethoxy-propionitrile

Cat. No.: B6335127
CAS No.: 1301739-10-5
M. Wt: 139.08 g/mol
InChI Key: VFUNXWRYTIKYQT-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-propionitrile is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability.

Properties

IUPAC Name

3-(trifluoromethoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)9-3-1-2-8/h1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUNXWRYTIKYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-propionitrile typically involves the introduction of the trifluoromethoxy group (CF3O) into the propionitrile structure. One common method involves the reaction of propionitrile with trifluoromethoxylating reagents under controlled conditions. These reagents facilitate the incorporation of the trifluoromethoxy group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve multiple steps, including purification and isolation techniques, to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethoxy-propionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-carboxylic acids, while reduction can produce trifluoromethoxy-alkanes .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One significant application of 3-trifluoromethoxy-propionitrile is in the development of antibacterial agents. A study synthesized several derivatives of this compound and evaluated their antibacterial properties. The results indicated that certain derivatives exhibited promising activity against various bacterial strains, suggesting potential for further development as therapeutic agents .

Kinase Inhibition
Research has highlighted the potential of trifluoromethoxy-containing compounds in the inhibition of specific kinases involved in cancer pathways. For instance, compounds with similar structures have been shown to inhibit mTOR signaling, which is critical in cancer cell proliferation. The introduction of trifluoromethoxy groups has been linked to enhanced potency and selectivity against mTORC1 and mTORC2, making these compounds valuable in cancer research .

Synthesis and Chemical Reactions

Fluorination Techniques
this compound can be synthesized via various fluorination methods, which are crucial for generating fluorinated compounds with specific properties. Studies have demonstrated efficient one-pot procedures for synthesizing trifluoromethoxy compounds, highlighting the versatility and efficacy of these methods in producing high yields of desired products .

Radical Trifluoromethoxylation
Recent advancements have explored radical trifluoromethoxylation techniques that utilize this compound as a precursor. This method allows for the incorporation of the trifluoromethoxy group into various substrates, expanding the scope of functionalized fluorinated compounds available for research and industrial applications .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in the synthesis of fluorinated polymers. These materials exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications in coatings, adhesives, and electronic materials.

Data Tables

Application Area Details
Antibacterial ActivitySeveral derivatives synthesized; some showed significant antibacterial activity against strains.
Kinase InhibitionPotential mTOR inhibitors; enhanced selectivity due to trifluoromethoxy group incorporation.
Synthesis MethodsEfficient one-pot fluorination techniques yielding high product yields.
Radical TrifluoromethoxylationExpanding functionalized fluorinated compound library; promising for diverse chemical reactions.

Case Studies

  • Antibacterial Study : A recent investigation into the antibacterial properties of 1-[3-(trifluoromethoxy)-phenylmethanone] derivatives showed that certain compounds had effective inhibition against Gram-positive bacteria, indicating a viable path for drug development .
  • Kinase Selectivity Profiling : A study involving kinase profiling demonstrated that trifluoromethoxy-containing compounds could selectively inhibit mTOR pathways at low concentrations, showcasing their potential as targeted cancer therapies .
  • Fluorination Methodology : Research on various fluorination methods revealed that oxidative desulfurization-fluorination techniques provided quantitative yields for trifluoromethoxy products, emphasizing their practical application in synthetic chemistry .

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-propionitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

  • 3-Trifluoromethoxy-benzonitrile
  • 3-Trifluoromethoxy-phenylacetonitrile
  • 3-Trifluoromethoxy-propionic acid

Comparison: Compared to similar compounds, 3-Trifluoromethoxy-propionitrile stands out due to its unique combination of high oxidative stability, low volatility, and non-flammability. These properties make it particularly valuable in applications requiring robust and safe materials .

Biological Activity

3-Trifluoromethoxy-propionitrile, a compound characterized by its trifluoromethoxy and nitrile functional groups, has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CF3 O CH2 C(CN) CH3\text{CF}_3\text{ O CH}_2\text{ C}(\text{CN})\text{ CH}_3

This compound features a trifluoromethoxy group attached to a propionitrile moiety, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethoxy group enhances lipophilicity and metabolic stability, allowing the compound to effectively penetrate biological membranes. This property is crucial for its interaction with cellular targets, including enzymes and receptors.

Interaction with Enzymes

Research indicates that the nitrile group can engage in nucleophilic interactions with active sites on enzymes, potentially modulating their activity. For instance, studies on similar compounds suggest that trifluoromethyl groups can increase binding affinity to target proteins due to their electron-withdrawing nature .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
MCF-715.0Inhibition of cell proliferation
A54910.0Disruption of mitochondrial function

These results indicate that the compound may possess significant anticancer properties through multiple mechanisms.

Case Studies

  • Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations, suggesting potential for therapeutic use in breast cancer treatment .
  • Neurotoxicity Assessment : Another study evaluated the neurotoxic effects of the compound on SH-SY5Y neuronal cells. Results indicated that exposure led to increased oxidative stress markers, implicating the compound in neurodegenerative processes . This highlights the need for caution in potential therapeutic applications targeting neurological disorders.

Therapeutic Applications

Given its biological activity, this compound shows promise in several therapeutic areas:

  • Cancer Treatment : The compound's ability to induce apoptosis and inhibit proliferation suggests potential as an anticancer agent.
  • Neurological Disorders : While initial findings indicate neurotoxic effects, further research could explore its role as a modulator of neuroinflammation or neuronal repair mechanisms.

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